REACTION_CXSMILES
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[CH3:1][CH:2]([CH:5]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:11][CH:10]=1)[CH2:6][CH:7]=O)[CH:3]=O.[NH3:19].[H][H]>>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH:5]2[CH2:6][CH2:7][NH:19][CH2:3][CH:2]2[CH3:1])=[CH:10][CH:11]=1)([CH3:18])([CH3:17])[CH3:16]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)(C)(C)C1=CC=C(C=C1)C1C(CNCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |